2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid
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Overview
Description
2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3. This compound is characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoic acid moiety. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Formation of 2-oxo-3-(3,4,5-trifluorophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(3,4,5-trifluorophenyl)propanol.
Substitution: Formation of nitro-substituted derivatives.
Scientific Research Applications
2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar in structure but lacks the aromatic ring.
3-(3,5-Difluorophenyl)propanoic acid: Contains fewer fluorine atoms on the aromatic ring.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of fluorine atoms .
Uniqueness: 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to the presence of three fluorine atoms on the aromatic ring, which significantly enhances its chemical stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15) |
InChI Key |
NCWLLFXQFDVEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)O |
Origin of Product |
United States |
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